molecular formula C7H7BrIN B15243402 (2-Bromo-4-iodophenyl)methanamine

(2-Bromo-4-iodophenyl)methanamine

Cat. No.: B15243402
M. Wt: 311.95 g/mol
InChI Key: XFJKRWIXONJXGQ-UHFFFAOYSA-N
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Description

(2-Bromo-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of methanamine where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination and iodination of phenylmethanamine using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to prevent over-halogenation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-iodophenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-4-iodophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-iodophenyl)methanamine involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

(2-bromo-4-iodophenyl)methanamine

InChI

InChI=1S/C7H7BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2

InChI Key

XFJKRWIXONJXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)CN

Origin of Product

United States

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